molecular formula C6H4BrN5 B6163910 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine CAS No. 2256748-88-4

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine

Cat. No.: B6163910
CAS No.: 2256748-88-4
M. Wt: 226.03 g/mol
InChI Key: CGVJPIWKQXZJOA-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a 1,2,3-triazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The bromine substitution can be introduced through halogenation reactions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazole-pyrimidine derivative .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-1,2,3-triazol-1-yl)pyrimidine
  • 2-(4-fluoro-1H-1,2,3-triazol-1-yl)pyrimidine
  • 2-(4-methyl-1H-1,2,3-triazol-1-yl)pyrimidine

Uniqueness

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogen-substituted analogs may not. This can influence its biological activity and reactivity in synthetic applications .

Properties

CAS No.

2256748-88-4

Molecular Formula

C6H4BrN5

Molecular Weight

226.03 g/mol

IUPAC Name

2-(4-bromotriazol-1-yl)pyrimidine

InChI

InChI=1S/C6H4BrN5/c7-5-4-12(11-10-5)6-8-2-1-3-9-6/h1-4H

InChI Key

CGVJPIWKQXZJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=C(N=N2)Br

Purity

95

Origin of Product

United States

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